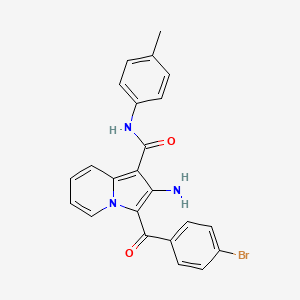
3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds Heterocyclic compounds have atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can involve multiple synthetic routes. A common method starts with the formation of the pyrazole ring. For instance:
Cyclization Reaction: A precursor such as 1-phenyl-3-(pyrrol-1-yl)prop-2-yne reacts with hydrazine hydrate to form the pyrazole core.
Cyanomethylation: This core compound then undergoes cyanomethylation through the reaction with a cyanomethylating agent, like chloroacetonitrile, under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Final Assembly: The resulting compound is this compound.
Industrial Production Methods
In an industrial setting, the synthesis would scale up these reactions, often in continuous flow reactors for better control of reaction conditions and product quality. The use of catalysts, such as palladium or nickel complexes, may also enhance the efficiency and yield of the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form pyrazole-based ketones or acids.
Reduction: Reduction with agents like sodium borohydride or lithium aluminum hydride can yield corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitutions, especially at the cyanomethyl group, with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium or potassium hydroxide in ethanol or water.
Major Products Formed
Oxidation: Pyrazole ketones or acids.
Reduction: Pyrazole amines or alcohols.
Substitution: Pyrazole derivatives with amine, alcohol, or thiol groups attached.
Scientific Research Applications
Chemistry
In organic chemistry, the compound is valuable for synthesizing more complex molecules through its reactive sites.
Biology
Potential biological applications include the study of its effects on enzymes and receptors due to its interaction with biological molecules.
Medicine
While specific medicinal uses may still be under research, similar compounds often serve as scaffolds for developing pharmaceuticals targeting specific diseases.
Industry
In industry, compounds like this are used in material science for the development of advanced materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism by which 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile exerts its effects generally involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyanomethyl and pyrrol groups allow it to form stable interactions through hydrogen bonding, hydrophobic effects, and π-π stacking with aromatic systems, leading to modulation of biological pathways.
Comparison with Similar Compounds
Uniqueness
Compared to other heterocyclic compounds, 3-(cyanomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has unique reactivity due to the presence of the cyanomethyl group which makes it versatile in forming various derivatives.
Similar Compounds
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Similar core structure without the cyanomethyl group.
3-(Methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Similar structure with a methyl group instead of a cyanomethyl group.
3-(Aminomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Similar structure with an aminomethyl group.
Properties
IUPAC Name |
3-(cyanomethyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c17-9-8-15-14(12-18)16(20-10-4-5-11-20)21(19-15)13-6-2-1-3-7-13/h1-7,10-11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZIOENFXKNLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C#N)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide](/img/structure/B2792099.png)

![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2792101.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2792104.png)
![1-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2792105.png)


![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2792108.png)
![2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2792111.png)
![1-(3-chloro-4-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2792116.png)
